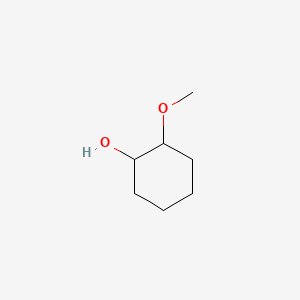
1-(chloromethyl)-2-(ethylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(chloromethyl)-2-(ethylsulfanyl)benzene” is a chemical compound that involves a benzene ring. Alkylation, which means substituting an alkyl group into something - in this case into a benzene ring, is a key process in its formation .
Synthesis Analysis
The synthesis of this compound can be achieved through the Friedel-Crafts alkylation of benzene. This involves an electrophilic substitution reaction between benzene and a chloroalkane (for example, chloromethane or chloroethane) in the presence of an aluminium chloride catalyst .Molecular Structure Analysis
The molecular structure of “1-(chloromethyl)-2-(ethylsulfanyl)benzene” involves a benzene ring with a chloromethyl and an ethylsulfanyl group attached to it .Chemical Reactions Analysis
The key chemical reaction involved in the formation of “1-(chloromethyl)-2-(ethylsulfanyl)benzene” is the Friedel-Crafts alkylation of benzene. This is an electrophilic substitution reaction between benzene and a chloroalkane .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(chloromethyl)-2-(ethylsulfanyl)benzene” would depend on its molecular structure and the nature of the substituents attached to the benzene ring .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(chloromethyl)-2-(ethylsulfanyl)benzene involves the introduction of a chloromethyl group and an ethylsulfanyl group onto a benzene ring.", "Starting Materials": [ "Benzene", "Chloromethyl chloride", "Ethyl mercaptan", "Aluminum chloride", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Benzene is first treated with chloromethyl chloride in the presence of aluminum chloride as a catalyst to form 1-chloromethylbenzene.", "1-chloromethylbenzene is then reacted with ethyl mercaptan in the presence of sodium hydroxide to form 1-(chloromethyl)-2-(ethylsulfanyl)benzene.", "The final product is isolated and purified by distillation or recrystallization using diethyl ether and hydrochloric acid." ] } | |
CAS RN |
23010-33-5 |
Product Name |
1-(chloromethyl)-2-(ethylsulfanyl)benzene |
Molecular Formula |
C9H11ClS |
Molecular Weight |
186.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



